molecular formula C17H14Cl2N2 B13005555 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13005555
M. Wt: 317.2 g/mol
InChI Key: QTNRUUFUXXGNOP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2-chloro-4,6-dimethylpyrimidine under microwave irradiation. This reaction is carried out in ethanol at 160°C for 10 minutes, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different functionalized quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to DNA and inhibit the activity of certain enzymes, leading to its potential anticancer effects . The compound’s ability to interact with various biological molecules makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H14Cl2N2/c1-10-2-7-15-13(8-10)16(14(9-20)17(19)21-15)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3

InChI Key

QTNRUUFUXXGNOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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